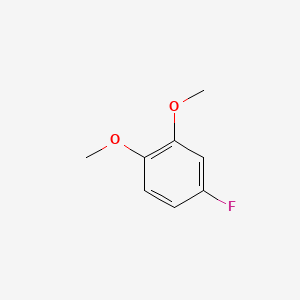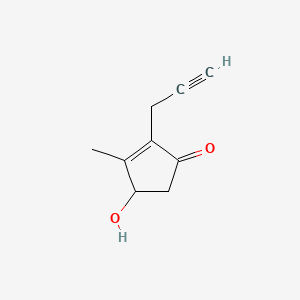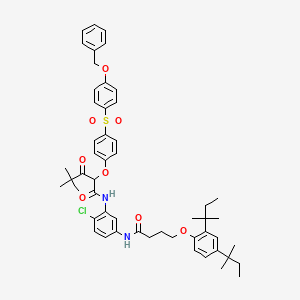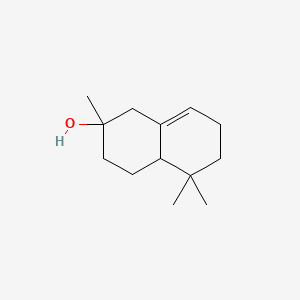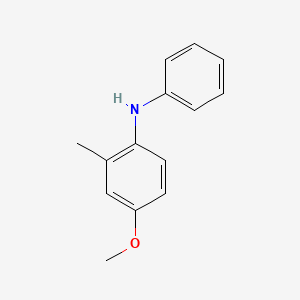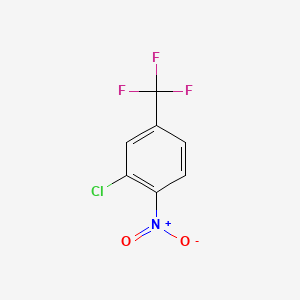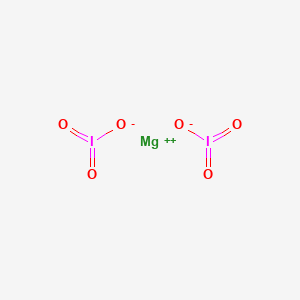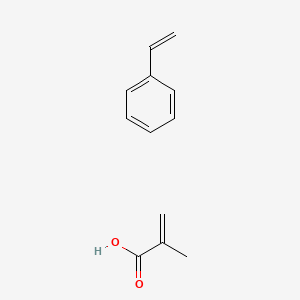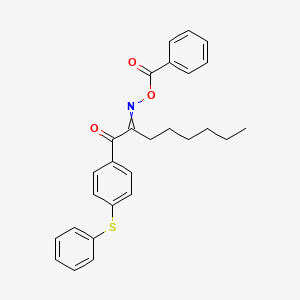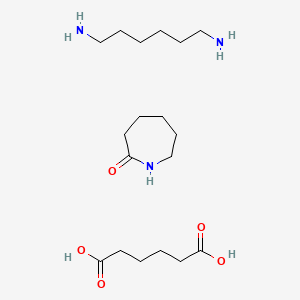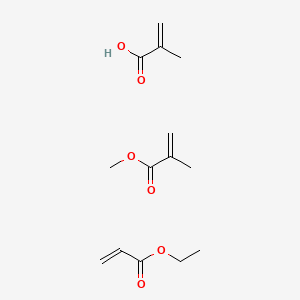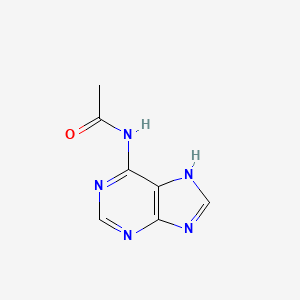
N-(7H-プリン-6-イル)アセトアミド
説明
Molecular Structure Analysis
The molecular structure of “N-(7H-purin-6-yl)acetamide” consists of a purine ring attached to an acetamide group. The purine ring is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Physical And Chemical Properties Analysis
“N-(7H-purin-6-yl)acetamide” is a solid compound. It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from -0.38 to 1.2, indicating varying degrees of lipophilicity .
科学的研究の応用
mRNA代謝における役割
“N6-アセチルアデニン”または“N-(7H-プリン-6-イル)アセトアミド”は、mRNA代謝において重要な役割を果たすことが知られています。 この化合物は、メチル化を通じて、さまざまなmRNAの安定性と翻訳の調節に関与することが実験的に確認されています .
ウイルスエピトランスクリプトミクスにおける関与
最近の研究では、 “N6-アセチルアデニン”がウイルスエピトランスクリプトミクスにおいて役割を果たすことが示されています。 ウイルスゲノムに観察されており、感染中の宿主細胞とウイルスの両方でトランスクリプトームを変化させます .
RNA転写への影響
“N6-アセチルアデニン”は、RNA転写に影響を与えることが知られています。 真核生物のmRNAの最も一般的な内部修飾である、mRNA代謝のほぼすべての段階に影響を与えます .
甲状腺がんにおける役割
“N6-アセチルアデニン”調節因子の異常な発現は、甲状腺がん(TC)の発生と発達に関連しており、薬剤耐性において重要な役割を果たします .
環状RNAの調節
“N6-アセチルアデニン”は、普遍性、多様性、安定性、進化の保存性を特徴とする、共有結合的に閉じたRNA分子である、環状RNA(circRNA)を調節することが知られています .
植物-RNAウイルス相互作用における役割
“N6-アセチルアデニン”は、植物-RNAウイルス相互作用において役割を果たすことが発見されています。 その修飾が宿主植物のmRNAに与える影響は、ウイルス感染の可能性を高めるか、宿主のウイルスに対する抵抗性を高めるかのいずれかです .
特性
IUPAC Name |
N-(7H-purin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-4(13)12-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H3,(H2,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGFCUYILNMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975748 | |
| Record name | N-(9H-Purin-6-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6034-68-0 | |
| Record name | Acetyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(9H-Purin-6-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N6-Acetyladenine formed in biological systems?
A1: Research suggests that N6-acetyladenine can be generated through the photochemical modification of DNA. Specifically, exposure of adenine-containing dinucleotides to UV light (365 nm) in the presence of 2-methyl-1,4-naphthoquinone (menadione) leads to the formation of N6-acetyladenine. [] This reaction involves the transfer of a methyl group and an adjacent ring carbon from menadione to the adenine base. []
Q2: Besides photochemical reactions, are there other known formation pathways for N6-acetyladenine?
A2: Yes, N6-acetyladenine can also be formed through the reaction of adenine with haloketenes and halothioketenes. [] These reactive intermediates, potentially generated during the metabolism of haloolefins, react with the exocyclic amino group of adenine to initially form haloacyl (thio)amides. These intermediates are then rapidly hydrolyzed and further react to yield N6-acetyladenine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



